molecular formula C17H19Cl2NO B1385369 3,4-Dichloro-N-(2-isobutoxybenzyl)aniline CAS No. 1040689-08-4

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline

Cat. No.: B1385369
CAS No.: 1040689-08-4
M. Wt: 324.2 g/mol
InChI Key: VACQDIOXARLXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-isobutoxybenzyl)aniline typically involves the reaction of 3,4-dichloroaniline with 2-isobutoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-isobutoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-(2-isobutoxybenzyl)aniline is unique due to its specific substitution pattern and the presence of the isobutoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized research applications .

Properties

IUPAC Name

3,4-dichloro-N-[[2-(2-methylpropoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO/c1-12(2)11-21-17-6-4-3-5-13(17)10-20-14-7-8-15(18)16(19)9-14/h3-9,12,20H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACQDIOXARLXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1CNC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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